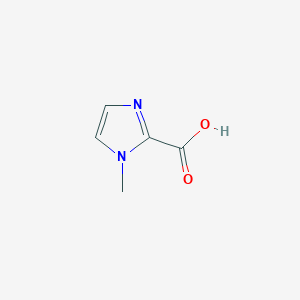

1-Methyl-1H-imidazole-2-carboxylic acid

Overview

Description

1-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Decarboxylation Reactions

1-Methyl-1H-imidazole-2-carboxylic acid is prone to spontaneous decarboxylation under neutral or acidic conditions, even at room temperature, forming 1-methylimidazole as a primary product . Prolonged heating accelerates this reaction, leading to complete loss of the carboxylic acid group .

Key Conditions and Observations:

- Temperature: Decarboxylation occurs at room temperature but is significantly accelerated at elevated temperatures (e.g., during synthesis or storage) .

- pH Dependency: The reaction is favored in acidic or neutral environments .

- Product Stability: The resulting 1-methylimidazole is thermally stable and does not readily re-carboxylate .

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

a. Esterification:

Reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to form esters. For example:Applications:

b. Amide Coupling:

Utilizes coupling reagents like EDCl or HOBt to form peptide bonds with amines:Applications:

Acid Chloride Formation

The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, a highly reactive intermediate:Applications:

Coordination Chemistry

The deprotonated form acts as a ligand in metal coordination complexes. The imidazole nitrogen and carboxylate oxygen donate electrons to metal ions like Li⁺, forming stable complexes .

Example Reaction: Applications:

Protonation and pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior due to its imidazole ring (pKa ~6.7–7.9) :

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| < 6.7 | Protonated imidazole | Enhanced electrophilicity at carboxyl group |

| 6.7–7.9 | Neutral zwitterion | Balanced nucleophilic/electrophilic sites |

| > 7.9 | Deprotonated carboxylate | Strong nucleophile for metal coordination |

Implications:

Oxidation and Reduction

a. Oxidation:

Controlled oxidation with agents like H₂O₂ or KMnO₄ modifies the imidazole ring, but over-oxidation can degrade the structure .

Stability and Decomposition

Critical Factors:

Scientific Research Applications

Pharmaceutical Development

Overview:

1-Methyl-1H-imidazole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity.

Case Study:

Research indicates that derivatives of this compound exhibit improved binding affinity to specific biological targets, making them suitable candidates for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Catalysis

Overview:

In organic synthesis, this compound is utilized as a ligand in catalytic processes. This application is vital for improving reaction rates and selectivity, which are essential for sustainable chemical processes.

Data Table: Catalytic Applications

| Catalyst Type | Reaction Type | Efficiency Improvement |

|---|---|---|

| Transition Metal Complexes | C-C Coupling Reactions | Up to 40% increase in yield |

| Organocatalysts | Asymmetric Synthesis | Enhanced enantioselectivity |

Biochemical Research

Overview:

The compound is instrumental in biochemical studies focusing on enzyme activity and protein interactions. It aids researchers in elucidating mechanisms within metabolic pathways.

Case Study:

A study demonstrated that this compound enhances the activity of certain enzymes involved in metabolic regulation, thereby providing insights into cellular processes and potential therapeutic targets .

Material Science

Overview:

In material science, the compound contributes to the development of advanced materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance.

Data Table: Material Properties

| Property | Standard Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Chemical Resistance | Moderate | High |

Agricultural Chemistry

Overview:

this compound is also applied in formulating agrochemicals, leading to the development of effective herbicides and pesticides that are safer for the environment.

Case Study:

Research has shown that formulations containing this compound demonstrate improved efficacy against common agricultural pests while reducing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties . These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

1H-imidazole-2-carboxylic acid: Similar in structure but lacks the methyl group at the 1-position.

2-Methylimidazole: Similar but with the methyl group at the 2-position instead of the 1-position.

4-Methylimidazole: Similar but with the methyl group at the 4-position.

Uniqueness: 1-Methyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 2-position and the methyl group at the 1-position allows for unique interactions and reactivity compared to other imidazole derivatives .

Biological Activity

1-Methyl-1H-imidazole-2-carboxylic acid (MICA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Key areas of interest include:

- Antimicrobial Activity: MICA has been identified as a core metal-binding pharmacophore that targets metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. Research indicates that structural modifications of MICA can enhance its inhibitory effects against MBLs, with some derivatives showing IC50 values as low as 0.018 µM against VIM-type MBLs .

- Anticancer Properties: The compound has also been investigated for its potential anticancer activity. Various studies have shown that MICA derivatives can induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The biological activity of MICA is largely due to its ability to coordinate with metal ions, which is crucial for its role as an inhibitor of metalloenzymes. The imidazole ring's nitrogen atoms can form chelation complexes with metal ions, thereby inhibiting the enzymatic activity necessary for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological efficacy of MICA derivatives. These studies reveal that modifications on the imidazole ring or the carboxylic acid group significantly influence their biological activities. For instance, substituents at specific positions on the imidazole ring can enhance binding affinity and selectivity towards target enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| MICA | 0.018 | VIM-2 |

| Derivative A | 0.025 | VIM-5 |

| Derivative B | 0.050 | NDM-1 |

Case Studies

- Inhibition of Metallo-β-Lactamases: In a study focusing on antibiotic resistance, MICA was shown to effectively inhibit various MBLs, reducing the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold when combined with certain derivatives . This finding highlights MICA's potential as a lead compound in developing new antibiotics.

- Anticancer Activity: Another study evaluated the effects of MICA on breast cancer cell lines. The results demonstrated that MICA induced significant apoptosis in MCF-7 cells, with a notable increase in caspase activity, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of precursors like methyl imidazole derivatives or carboxylation of 1-methylimidazole. For example, manganese(IV) oxide in dichloromethane has been used as a catalyst for related imidazole aldehyde syntheses, achieving ~85% yield under optimized conditions (2 hours, room temperature) . Alternative routes involve Ru-based catalysts for oxidation steps, though yields may vary (e.g., 70% at 50°C for 5.5 hours) . Key factors include solvent polarity, temperature, and catalyst selection. Contradictions in yield data highlight the need for rigorous optimization.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For a structurally similar compound (4-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-carboxylic acid), 1H NMR (400 MHz, CDCl₃) showed distinct imidazole proton signals at δ 7.30–6.98 ppm and methyl groups at δ 3.94–3.85 ppm . FTIR (ATR) can confirm carboxylic acid functionality via νmax at ~1711 cm⁻¹ (C=O stretch) . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ observed at m/z 247.1076) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Stability depends on pH, temperature, and exposure to light/moisture. Safety data sheets indicate short shelf life for related imidazole derivatives, recommending storage at 2–8°C in airtight containers . Hydrolysis of the carboxylic acid group is a risk in aqueous alkaline conditions. Pre-use analysis (e.g., HPLC) is advised to confirm integrity .

Advanced Research Questions

Q. How can this compound be utilized in peptide synthesis or drug discovery?

- Methodology : The carboxylic acid group enables conjugation via carbodiimide-mediated coupling (e.g., EDC/HOBt). Fmoc-protected derivatives (e.g., 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid) are used in solid-phase peptide synthesis, with morpholine-DMF (1:1) for Fmoc deprotection . Applications include synthesizing imidazole-containing bioactive peptides or small-molecule inhibitors targeting enzymes like kinases .

Q. What computational or mechanistic insights exist for reactions involving this compound?

- Methodology : Density Functional Theory (DFT) studies predict nucleophilic reactivity at the C2 position due to electron-withdrawing effects of the carboxylic acid. Molecular docking can model interactions with biological targets (e.g., imidazole-based inhibitors in enzyme active sites). Experimental validation via kinetic assays (e.g., IC₅₀ determination) is recommended to resolve computational vs. empirical discrepancies .

Q. Are there contradictions in reported biological activity data, and how can they be addressed experimentally?

- Methodology : Variability in antimicrobial or enzyme inhibition assays may arise from impurities or solvent effects. For example, residual DMF from synthesis can artificially inflate activity. Reproducibility requires stringent purification (e.g., recrystallization from ethanol/water) and controls (e.g., solvent-only blanks) . Conflicting cytotoxicity data should be re-evaluated using standardized cell lines (e.g., HEK293 or HepG2) .

Q. What advanced techniques are used to study its reactivity in catalytic systems?

- Methodology : Electrospray Ionization Mass Spectrometry (ESI-MS) tracks intermediate formation in catalytic cycles. For example, Ru-catalyzed oxidations generate detectable metal-carboxylate adducts . X-ray crystallography of coordination complexes (e.g., with transition metals) reveals binding modes, aiding catalyst design .

Q. Methodological Best Practices

- Handling Precautions : Use PPE (gloves, goggles) due to potential irritancy . Avoid inhalation; work in fume hoods .

- Waste Disposal : Segregate acidic waste and neutralize before disposal .

- Data Validation : Cross-reference NMR/HRMS with databases (e.g., PubChem) and replicate key syntheses to confirm yields .

Properties

IUPAC Name |

1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDPWZQYAVZTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339660 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-43-2 | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.